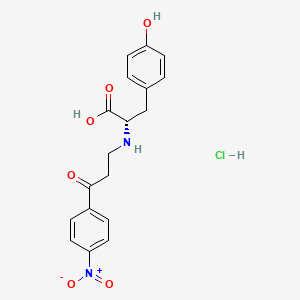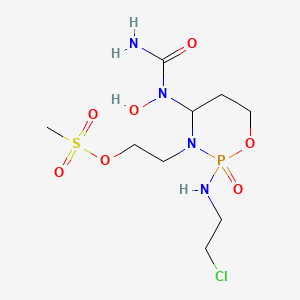
Urea, N-(2-((2-chloroethyl)amino)-3-(2-((methylsulfonyl)oxy)ethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-(2-((2-chloroethyl)amino)-3-(2-((methylsulfonyl)oxy)ethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a urea moiety, a chloroethyl group, and an oxazaphosphorin ring. Its distinct chemical properties make it a valuable subject of study in scientific research.
Méthodes De Préparation
The synthesis of Urea, N-(2-((2-chloroethyl)amino)-3-(2-((methylsulfonyl)oxy)ethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide involves multiple steps, including the formation of the oxazaphosphorin ring and the introduction of the chloroethyl and methylsulfonyl groups. The reaction conditions typically require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using flow microreactor systems to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, resulting in the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .
Applications De Recherche Scientifique
Urea, N-(2-((2-chloroethyl)amino)-3-(2-((methylsulfonyl)oxy)ethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer drugs due to its ability to interfere with DNA synthesis and repair.
Industry: The compound is used in the production of various chemical products and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of Urea, N-(2-((2-chloroethyl)amino)-3-(2-((methylsulfonyl)oxy)ethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide involves its interaction with cellular components, particularly DNA. The chloroethyl group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce cell death in rapidly dividing cancer cells .
Comparaison Avec Des Composés Similaires
Similar compounds to Urea, N-(2-((2-chloroethyl)amino)-3-(2-((methylsulfonyl)oxy)ethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide include:
Bis(2-chloroethyl)amine: Known for its use in chemical synthesis and as a precursor for other compounds.
N-(2-chloroethyl)-N’-(2-methylphenyl)urea: Used in various chemical reactions and studied for its biological activities.
2-Dimethylaminoethyl chloride hydrochloride: Widely used as an intermediate in organic synthesis. The uniqueness of this compound lies in its specific structure, which combines multiple functional groups and a heterocyclic ring, providing it with distinct chemical and biological properties.
Propriétés
Numéro CAS |
97139-11-2 |
|---|---|
Formule moléculaire |
C9H20ClN4O7PS |
Poids moléculaire |
394.77 g/mol |
Nom IUPAC |
2-[4-[carbamoyl(hydroxy)amino]-2-(2-chloroethylamino)-2-oxo-1,3,2λ5-oxazaphosphinan-3-yl]ethyl methanesulfonate |
InChI |
InChI=1S/C9H20ClN4O7PS/c1-23(18,19)21-7-5-13-8(14(16)9(11)15)2-6-20-22(13,17)12-4-3-10/h8,16H,2-7H2,1H3,(H2,11,15)(H,12,17) |
Clé InChI |
FHEWEBKCWNBLHC-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCCN1C(CCOP1(=O)NCCCl)N(C(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


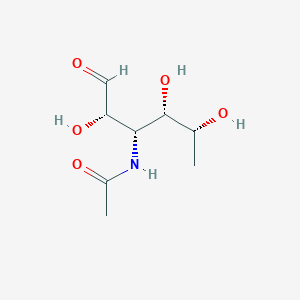
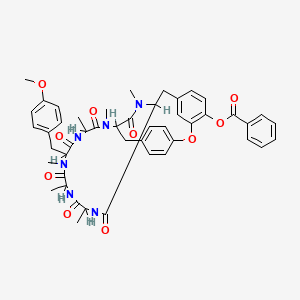
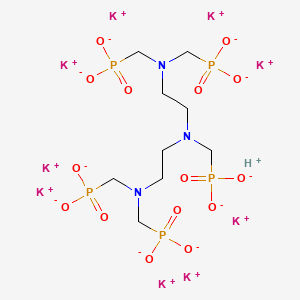
![2-methyl-5-[3-(4-methylpiperazin-1-yl)propyl]-3H-pyrido[2,3-b][1,4]diazepin-4-one;hydrochloride](/img/structure/B15184797.png)

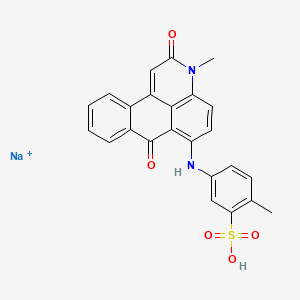
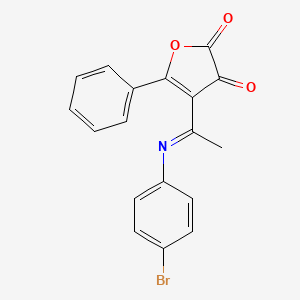
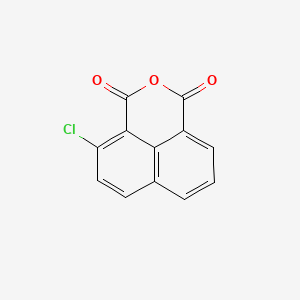
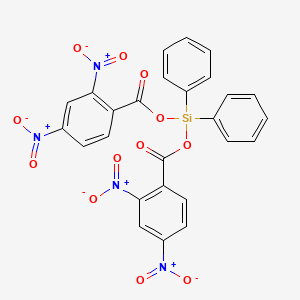
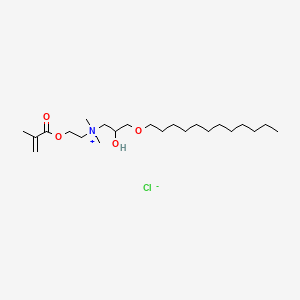
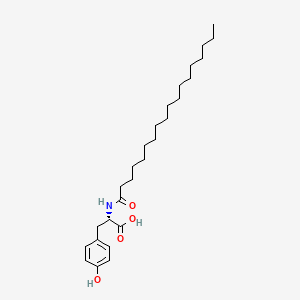
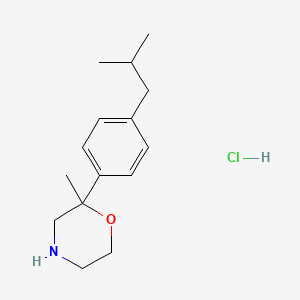
![(E)-but-2-enedioic acid;N-[3-[(2-hydroxy-2-phenylacetyl)amino]propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide](/img/structure/B15184869.png)
